N-ethyl-2,2,2-trifluoroacetimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7F3N2 |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
N'-ethyl-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C4H7F3N2/c1-2-9-3(8)4(5,6)7/h2H2,1H3,(H2,8,9) |
InChI Key |
VNLPKQNGTMXZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C(F)(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethyl 2,2,2 Trifluoroacetimidamide and Its Congeners
Strategic Precursor Synthesis and Substrate Derivatization
The efficient construction of the target imidamide scaffold relies on the ready availability of its key precursors: a trifluoromethyl-containing electrophile and a primary amine.
Generation of Trifluoroacetonitrile (B1584977) and Other Trifluoromethyl-Containing Electrophiles
Trifluoroacetonitrile (CF₃CN) is a primary electrophilic precursor for trifluoroacetimidamides. Due to its toxicity and gaseous nature, methods for its convenient and controlled in situ or batch generation are critical. researchgate.netorganic-chemistry.org A prevalent laboratory-scale method involves the dehydration of trifluoroacetamide. researchgate.netnih.gov
One effective approach uses trifluoroacetic anhydride (B1165640) in pyridine (B92270) at ambient temperatures. researchgate.netwhiterose.ac.uk The trifluoroacetonitrile gas forms almost instantly and can be bubbled directly into a second reaction vessel containing the nucleophile, allowing for precise control over the reaction rate. researchgate.netwhiterose.ac.uk Another established method employs a strong dehydrating agent like phosphorus pentoxide (P₂O₅), often mixed with polyphosphoric acid, which acts as a solvent and facilitates the reaction at elevated temperatures (up to 140-145 °C). nih.govsigmaaldrich.com
| Dehydrating System | Solvent | Temperature | Key Features |
| Trifluoroacetic Anhydride | Pyridine | Ambient | Mild conditions; rate easily controlled by addition. researchgate.netwhiterose.ac.uk |
| Phosphorus Pentoxide (P₂O₅) | None / Polyphosphoric Acid | Elevated (e.g., 140-145°C) | Suitable for larger scale; avoids volatile reagents. nih.govsigmaaldrich.com |
Beyond trifluoroacetonitrile, other electrophiles are used to introduce the trifluoromethyl group. Reagents such as ethyl trifluoroacetate (B77799) can react with amines to form trifluoroacetamides, which can be further converted. researchgate.net For more complex syntheses, electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents are employed, often in radical or photoredox-catalyzed processes to functionalize various organic substrates. nih.gov
Preparation of N-Ethylamine and Analogous Primary Amine Substrates
Ethylamine (B1201723) (CH₃CH₂NH₂) is a fundamental primary amine substrate. Industrially, it is produced on a large scale by combining ethanol (B145695) and ammonia (B1221849) over an oxide catalyst, a process that also yields diethylamine (B46881) and triethylamine (B128534). nih.gov Another significant route is the reductive amination of acetaldehyde. nih.gov
For laboratory preparations, a variety of methods are available. These include the hydrogenation of acetonitrile (B52724) or acetamide (B32628), often using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govnih.gov Nucleophilic substitution of haloethanes (e.g., bromoethane) with ammonia is a classic approach, though it often results in a mixture of primary, secondary, and tertiary amines. nih.gov A more controlled synthesis of N-alkylethylamines, such as N-methylethylamine, can be achieved by the alkylation of ethylamine or through the reduction of N-methylacetamide derivatives. nih.govlibretexts.org
| Method | Precursors | Reagents/Catalyst | Key Features |
| Catalytic Amination | Ethanol, Ammonia | Oxide Catalyst | Industrial scale; produces a mix of amines. nih.gov |
| Reductive Amination | Acetaldehyde, Ammonia | H₂, Metal Catalyst | High-yield industrial process. nih.gov |
| Hydrogenation | Acetonitrile or Acetamide | LiAlH₄ | Effective lab-scale synthesis. nih.govnih.gov |
| Nucleophilic Substitution | Chloroethane, Ammonia | Strong Base | Classic method; can lead to over-alkylation. nih.gov |
| Alkylation of Amine | Ethylamine, Methyl Iodide | - | Forms N-alkylethylamines. nih.gov |
Direct Synthetic Pathways to Trifluoroacetimidamide Scaffolds
With the precursors in hand, direct construction of the trifluoroacetimidamide core can be achieved through several key reaction types.
Nucleophilic Addition Reactions in Trifluoroacetimidamide Formation, including In Situ Generation
The formation of N-ethyl-2,2,2-trifluoroacetimidamide from trifluoroacetonitrile and ethylamine is a classic example of a nucleophilic addition reaction. The carbon atom of the nitrile group is electrophilic and is attacked by the lone pair of electrons on the nitrogen atom of ethylamine. nih.gov This process forms a transient intermediate that rearranges to the stable amidine product.
The reaction mechanism proceeds as follows:
Nucleophilic Attack: The primary amine (ethylamine) adds to the electrophilic carbon of the nitrile (trifluoroacetonitrile).
Proton Transfer: A proton is transferred from the amine nitrogen to the nitrile nitrogen, forming the final this compound.
Annulation and Cyclization Approaches Utilizing Trifluoromethyl Imidamide Precursors
Trifluoromethylated imidamide and imine derivatives are highly versatile precursors for synthesizing complex heterocyclic compounds through annulation and cyclization reactions. While the imidamide itself can participate in ring-forming reactions, related trifluoromethyl ketimines have been extensively studied as building blocks.
For instance, N-2,2,2-trifluoroethylisatin ketimines undergo highly diastereoselective [3+2] cycloaddition reactions with various alkenes, such as maleimides and methyleneindolinones, in the presence of base or phase-transfer catalysts. These reactions provide access to complex spiro-pyrrolidinoxindole frameworks containing a trifluoromethyl group. Similarly, these precursors can engage in cascade reactions, such as Michael/Mannich/cyclization sequences, to build novel spiro-oxindole-pyrrolidine-pyrazolone derivatives. The trifluoromethyl group often plays a crucial role in controlling the stereoselectivity of these transformations.
These examples highlight the synthetic potential of the CF₃-C=N-R scaffold, inherent in this compound, for constructing diverse and medicinally relevant heterocyclic systems.
Catalytic and Green Chemistry Approaches in Imidamide Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient catalytic methods. While traditional amidine syntheses often require stoichiometric reagents, newer approaches focus on minimizing waste and improving atom economy. organic-chemistry.orgsigmaaldrich.com
Several green chemistry principles are being applied to the synthesis of amides and amidines, which can be adapted for trifluoroacetimidamide production:
Catalytic Condensation: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids, offering a waste-free alternative to stoichiometric coupling agents. sigmaaldrich.com Copper and ruthenium-based catalysts have also been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com
Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct synthesis of amides from carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This method offers high conversion rates and yields without requiring intensive purification. nih.gov
Solvent-Free and Alternative Energy Methods: Electrochemical syntheses are emerging as a green alternative, providing N-sulfonyl amidines from methanol, amines, and sulfonamides. organic-chemistry.org Catalyst-free methods that proceed under neat conditions or with minimal solvent are also gaining traction, significantly reducing environmental impact. researchgate.net
Applying these principles to the synthesis of this compound could involve the catalytic addition of amines to nitriles or the development of enzymatic pathways, representing a frontier in the efficient and sustainable production of these valuable fluorinated compounds.
Transition Metal-Free Oxidative Cyclization Methodologies
While this compound is an acyclic molecule, the reactivity of the imidamide (amidine) functional group is often explored in cyclization reactions to create complex heterocyclic structures. Transition-metal-free oxidative cyclization represents a significant advancement in sustainable chemistry, avoiding the cost and toxicity associated with heavy metals. These methods typically involve an oxidant that facilitates the formation of new carbon-nitrogen or carbon-carbon bonds, leading to cyclic products.
An exemplary transition-metal-free approach involves the N-iodosuccinimide (NIS)-catalyzed oxidative cyclization of amidines with alcohols. rsc.org This method allows for the efficient synthesis of 1,3,5-triazine (B166579) derivatives. rsc.org The reaction proceeds smoothly under phosphine-free conditions, generating a wide array of 1,3,5-triazines in moderate to good yields. rsc.org The process is believed to occur via the in situ oxidation of an alcohol to an aldehyde, which then reacts with the amidine. rsc.org
A plausible mechanism for this type of transformation involves the following key steps rsc.org:
Oxidation: The alcohol is first oxidized to the corresponding aldehyde.
Condensation: The newly formed aldehyde reacts with a molecule of the amidine to form an imine intermediate.
Further Reaction: This intermediate then reacts with a second molecule of the amidine.
Cyclization & Aromatization: The resulting intermediate undergoes dehydrogenative cyclization and aromatization to yield the final 1,3,5-triazine product. rsc.org
Another important transition-metal-free oxidative cyclization utilizes molecular iodine (I₂) with potassium iodide (KI) to promote the formation of quinazolines from N,N'-disubstituted amidines. mdpi.com This reaction involves an iodine-mediated oxidative C(sp³)-H and C(sp²)-H bond functionalization. mdpi.com The proposed mechanism begins with the oxidation of the N-aryl amidine by iodine in the presence of a base, leading to an imine intermediate. mdpi.com This is followed by an iodocyclization that forms a new C-C bond, and subsequent elimination of hydrogen iodide (HI) furnishes the quinazoline (B50416) product. mdpi.com
These methodologies, while producing heterocyclic congeners rather than the acyclic target itself, are crucial in demonstrating the synthetic utility of the imidamide functional group in advanced, metal-free oxidative reactions.
Table 1: Examples of Transition-Metal-Free Oxidative Cyclization Involving Amidines
| Catalyst/Reagent | Amidine Type | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| N-Iodosuccinimide (NIS) | Benzamidines | Alcohols | 1,3,5-Triazines | rsc.org |
| I₂/KI | N,N'-Disubstituted Amidines | (Intramolecular) | Quinazolines | mdpi.com |
Development of Mild and Efficient Reaction Conditions for Imidamide Formation
The direct synthesis of this compound requires the formation of the imidamide functional group under conditions that are both mild and efficient to preserve the trifluoromethyl moiety and handle the gaseous nature of some potential precursors.
The classical Pinner reaction often requires harsh, anhydrous conditions. However, modern variations have been developed to be milder and more substrate-tolerant. A significant advancement is the use of Lewis acids to promote the Pinner reaction. nih.gov For instance, trimethylsilyl (B98337) triflate (TMSOTf) has been shown to be an effective promoter for the reaction between nitriles and alcohols to form esters, a transformation that proceeds through an imidate intermediate analogous to the Pinner pathway. nih.gov This Lewis acid-catalyzed approach represents a milder alternative to the use of strong mineral acids. nih.gov
The general two-step sequence for the synthesis of this compound via a Pinner-type reaction can be outlined as follows:
Imidate Formation: Trifluoroacetonitrile reacts with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., HCl or a Lewis acid) to form the corresponding ethyl 2,2,2-trifluoroacetimidate salt.
Amidinium Formation: The imidate salt is then treated with ethylamine. The more nucleophilic amine displaces the alcohol portion of the imidate to yield the final product, this compound.
The conditions for these reactions can be optimized for efficiency and mildness, often proceeding at low to ambient temperatures to prevent the decomposition of the thermally unstable imidate salts. wikipedia.org
Table 2: General Conditions for Pinner and Related Imidamide Syntheses
| Step | Reagents | Catalyst/Promoter | Typical Solvents | Key Considerations | Reference |
|---|---|---|---|---|---|
| 1. Imidate Formation | Nitrile, Alcohol | Anhydrous HCl (gas), Lewis Acids (e.g., TMSOTf) | Anhydrous ethers, Chloroform | Requires anhydrous conditions; low temperatures are often preferred. | wikipedia.orgorganic-chemistry.orgnih.gov |
| 2. Amidine Formation | Imidate Salt, Amine | None (direct reaction) | Alcohols, Aprotic Solvents | The amine acts as a nucleophile to displace the alkoxy group. | wikipedia.org |
These methods provide a direct and efficient route to this compound, highlighting the ongoing development of milder synthetic protocols in modern organic chemistry. google.com
Chemical Reactivity and Mechanistic Investigations of N Ethyl 2,2,2 Trifluoroacetimidamide
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of N-ethyl-2,2,2-trifluoroacetimidamide is dominated by the electrophilicity of the carbon atom in the C=N double bond. This inherent reactivity allows for a wide range of functionalizations through reactions with both nucleophiles and electrophiles, the latter typically requiring an activation step.
The trifluoroacetimidamide moiety is characterized by a highly electrophilic imine carbon, making it a prime target for nucleophilic attack. This property is extensively utilized for the synthesis of more complex molecular architectures. Various nucleophiles can react at this position, leading to substitution of the ethylamino group or addition across the C=N bond. For instance, reactions with nitrogen and sulfur-based nucleophiles are common.
An efficient method for the preparation of new trifluoromethylated benzimidazole (B57391), imidazole, and benzothiazole (B30560) derivatives involves the reaction of related N-aryl-2,2,2-trifluoroacetimidoyl chlorides with the respective heterocyclic derivatives. researchgate.net This proceeds in excellent yields in the presence of a base like sodium hydride (NaH) or triethylamine (B128534) (NEt3) without the need for a catalyst. researchgate.net Mechanistic studies suggest that these transformations occur via a nucleophilic substitution pathway where the nucleophilic nitrogen or sulfur of the heterocycle attacks the electrophilic carbon of the trifluoroacetimidoyl chloride. researchgate.net Similarly, this compound is expected to react with various nucleophiles, leading to functionalized products.
Table 1: Examples of Nucleophilic Substitution Reactions with Trifluoroacetimidoyl Derivatives
| Nucleophile | Electrophile Substrate | Base | Product Type |
|---|---|---|---|
| Benzimidazole | N-aryl-2,2,2-trifluoroacetimidoyl chloride | NaH or NEt3 | N-substituted trifluoromethylated benzimidazole |
| Imidazole | N-aryl-2,2,2-trifluoroacetimidoyl chloride | NaH or NEt3 | N-substituted trifluoromethylated imidazole |
While the imidamide itself is not typically reactive towards electrophiles, its reactivity can be enhanced through activation. One strategy involves the use of potent electrophilic agents to activate the amide or imidamide functional group, making it more susceptible to subsequent reactions. For example, a general strategy for the electrophilic activation of amides has been reported using 2,2,2-trifluoroethyl(mesityl)iodonium triflate under very mild conditions. nih.gov This approach allows for the conversion of generally unreactive amides into esters. nih.gov A similar activation of the this compound could potentially render the nitrogen atom more nucleophilic or the entire group more labile, facilitating transformations that are otherwise difficult to achieve.
Derivatization and Heterocyclic Annulation Chemistry
This compound and its derivatives are key intermediates in the synthesis of a wide array of trifluoromethyl-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science.
Trifluoromethylated 1,2,4-triazoles are a class of compounds with significant pharmaceutical applications. frontiersin.org Several synthetic routes to these heterocycles utilize trifluoroacetimidamide-related structures. One notable method involves the iodine-mediated intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates. mdpi.comresearchgate.net These intermediates are synthesized from the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides and benzamide (B126) derivatives. mdpi.comresearchgate.net Another approach describes an I2-mediated N–N coupling reaction for the oxidative cyclization of 2,2,2-trifluoro-N-(1-iminoethyl)-N′-arylacetimidamide to yield 3-methyl-1-aryl-5-(trifluoromethyl)-1H-1,2,4-triazoles under mild conditions and in excellent yields. researchgate.netresearchgate.net These methods often proceed without the need for transition metal catalysts and can be performed on a gram scale. researchgate.netresearchgate.net
A general and efficient [3+2] cycloaddition of nitrile imines with 2,2,2-trifluoroacetonitrile (CF3CN) has also been developed for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This reaction demonstrates high regioselectivity and functional group tolerance under mild conditions. mdpi.com
The synthesis of trifluoromethylated benzimidazoles, imidazoles, and benzothiazoles can be achieved efficiently through the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with the corresponding nucleophilic precursors. researchgate.net An alternative and efficient method for generating these heterocycles involves the condensation of o-phenylenediamines, 2-aminophenols, or 2-aminothiophenols with trifluoroacetonitrile (B1584977) (CF3CN), which is generated in situ. rsc.orgresearchgate.net The proposed mechanism for this reaction involves the nucleophilic addition of an amino group from the diamine derivative to the trifluoroacetonitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization to yield the final heterocyclic product. rsc.org
Furthermore, a palladium-catalyzed one-pot method has been demonstrated for the synthesis of these heterocycles starting from 2,2,2-trifluoro-N-arylacetimidoyl chlorides and diamine or aminothiol (B82208) derivatives. arkat-usa.org This reaction proceeds via the formation of an N-(2-aminophenyl)-2,2,2-trifluoro-N'-phenylacetimidamide intermediate, which then cyclizes to the benzimidazole product. arkat-usa.org
Table 2: Synthetic Routes to Trifluoromethylated Heterocycles
| Target Heterocycle | Starting Materials | Key Intermediate/Strategy | Reference |
|---|---|---|---|
| 1,2,4-Triazoles | N-aryl-2,2,2-trifluoroacetimidoyl chlorides, Benzamides | Oxidative cyclization of imidamide intermediates | mdpi.comresearchgate.net |
| Benzimidazoles | o-Phenylenediamines, in situ CF3CN | Imidamide intermediate formation and cyclization | rsc.org |
| Benzothiazoles | 2-Aminothiophenols, in situ CF3CN | Imidamide intermediate formation and cyclization | rsc.org |
Cascade and multicomponent reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation. Trifluoromethyl imidamide-related building blocks, such as trifluoroacetimidoyl chlorides, are excellent substrates for these reactions. nih.gov A metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. frontiersin.orgnih.gov This method is noted for its broad substrate scope, high efficiency, and scalability. frontiersin.org
Another example is an iron(III) chloride-mediated cascade annulation of trifluoroacetimidoyl chlorides and hydrazides to produce 5-trifluoromethyl-1,2,4-triazoles. researchgate.net This transformation involves a base-promoted intermolecular C-N bond formation followed by an FeCl3-mediated intramolecular dehydration sequence under mild conditions. researchgate.net These reactions highlight the utility of trifluoromethylated imidamide derivatives as versatile synthons for the rapid construction of biologically important heterocyclic scaffolds. frontiersin.orgnih.gov
Mechanistic Elucidation of Key Chemical Transformations
The mechanistic pathways governing the reactions of this compound are of significant interest due to the compound's unique electronic properties conferred by the trifluoromethyl group.
Proton transfer is a fundamental step in many reactions involving imidates. In the case of related trifluoroacetimidates, mechanistic studies have highlighted the role of the substrate's acidity in initiating reactions. For instance, in esterifications using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, proton transfer from a carboxylic acid substrate to the imidate nitrogen is the initial step. mdpi.com This protonation creates a highly reactive intermediate that facilitates subsequent transformations. mdpi.com A proposed mechanism involves the protonated imidate which then dissociates, leading to the formation of a carbocation intermediate. mdpi.com
While direct studies on this compound are limited, the principles observed in analogous systems, such as those involving 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, suggest that proton transfer is a critical event. mdpi.com The acidity of the reaction medium and the nature of the reactants would be expected to significantly influence the kinetics and outcome of reactions involving this compound.
Further research into the protonation equilibria and the structure of the resulting conjugate acids of this compound would provide valuable data for predicting and controlling its reactivity.
Annulation reactions, which involve the formation of a new ring, are powerful tools in organic synthesis. The regioselectivity and stereoselectivity of these reactions are of paramount importance for the construction of well-defined three-dimensional molecular architectures.
In the context of annulation reactions, compounds structurally related to this compound have been shown to be versatile partners. For example, 2-arylidene-1,3-indanediones are known to participate in various cycloaddition and tandem annulation reactions, serving as Michael acceptors, dienophiles, or dienes. rsc.org The stereochemical outcome of these reactions can often be controlled by the use of chiral organocatalysts. rsc.org
Quantum-chemical studies on the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides have provided insights into the factors governing regioselectivity. mdpi.com These studies indicate that the electronic properties of the reactants play a crucial role in determining the orientation of the cycloaddition. mdpi.com
While specific data on the regioselectivity and stereoselectivity of this compound in complex annulation reactions is not extensively documented, the principles derived from similar systems suggest that the electron-withdrawing nature of the trifluoromethyl group would significantly influence its behavior as either a nucleophile or an electrophile in these transformations.
The following table summarizes the types of compounds and reactions that provide a basis for understanding the potential reactivity of this compound.
| Reactant/System | Reaction Type | Mechanistic Aspect |
| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Esterification | Proton Transfer, Carbocation Intermediate |
| 2-Arylidene-1,3-indanediones | Annulation/Cycloaddition | Regioselectivity, Stereoselectivity |
| E-2-(Trimethylsilyl)-1-nitroethene & Arylonitrile N-oxides | (3+2) Cycloaddition | Regioselectivity, Electronic Effects |
Advanced Spectroscopic and Structural Elucidation Techniques for N Ethyl 2,2,2 Trifluoroacetimidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Imidamide Analysis
NMR spectroscopy is a powerful tool for probing the structure of N-ethyl-2,2,2-trifluoroacetimidamide at the atomic level. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of its molecular framework.
Application of ¹⁹F NMR for Trifluoromethyl Group Characterization
Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is particularly valuable for characterizing the trifluoromethyl (CF₃) group in this compound. rsc.org The CF₃ group is expected to exhibit a single resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal would likely appear in the range of -70 to -80 ppm relative to a standard such as CFCl₃. This characteristic chemical shift is a strong indicator of the trifluoromethyl group's electronic environment. Furthermore, coupling between the ¹⁹F nuclei and adjacent protons or carbons can provide additional structural information. For instance, coupling to the protons of the ethyl group, though likely small and potentially unresolved, could offer insights into the molecule's conformation.
Detailed Analysis using ¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrocarbon framework and the carbon backbone of this compound.
In the ¹H NMR spectrum , the ethyl group would give rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene protons would be expected to be further downfield (at a higher ppm value) than the methyl protons due to the deshielding effect of the adjacent nitrogen atom. Additionally, a broad signal corresponding to the N-H proton of the imidamide group would be anticipated, with its chemical shift and broadness being influenced by factors such as solvent and concentration.
The ¹³C NMR spectrum would reveal four distinct carbon signals corresponding to the different carbon environments in the molecule. The carbon of the trifluoromethyl group would exhibit a quartet in the proton-decoupled ¹³C NMR spectrum due to the strong one-bond coupling with the three fluorine atoms. The imine carbon (C=N) would appear at a characteristic downfield chemical shift, typically in the range of 150-170 ppm. The two carbons of the ethyl group would also be distinguishable, with the methylene carbon appearing at a lower field than the methyl carbon due to its proximity to the electronegative nitrogen atom.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~3.4 | Quartet | -CH₂- (Ethyl) |
| ¹H | ~1.2 | Triplet | -CH₃ (Ethyl) |
| ¹H | Variable (broad) | Singlet | N-H |
| ¹³C | ~118 (q, ¹JCF ≈ 285 Hz) | Quartet | -CF₃ |
| ¹³C | ~155 | Singlet | C=N |
| ¹³C | ~40 | Singlet | -CH₂- (Ethyl) |
| ¹³C | ~15 | Singlet | -CH₃ (Ethyl) |
Table 1: Predicted ¹H and ¹³C NMR data for this compound. Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Advanced 2D NMR Techniques for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and thus their connectivity. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netnih.gov This would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
A strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the C=N stretching vibration of the imine group. researchgate.net The N-H stretching vibration would likely appear as a medium to strong band in the range of 3300-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and would appear in the region of 1100-1300 cm⁻¹. The presence of multiple strong bands in this region is a hallmark of the CF₃ group. Additionally, C-H stretching vibrations of the ethyl group would be observed around 2850-2960 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3400 | Medium-Strong |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=N Stretch (Imine) | 1640-1680 | Strong |
| C-F Stretch | 1100-1300 | Very Strong (multiple bands) |
| C-N Stretch | 1200-1350 | Medium |
Table 2: Predicted characteristic infrared absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be relatively simple due to the lack of extensive conjugation.
In-Depth Analysis of this compound Hindered by Lack of Publicly Available Spectroscopic and Crystallographic Data
A comprehensive literature search for detailed analytical data on the chemical compound this compound has yielded no specific experimental results for mass spectrometry and X-ray crystallography. Despite extensive searches across various scientific databases and academic journals, no published studies containing the requisite molecular mass, fragmentation patterns, or precise solid-state molecular architecture for this particular compound could be located.
The investigation was intended to focus on the advanced spectroscopic and structural elucidation techniques for this compound, with a specific emphasis on:
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis: This technique is crucial for determining the exact molecular weight of a compound and for deducing its structural components by analyzing the fragments produced upon ionization. The absence of any recorded mass spectra for this compound prevents a detailed discussion of its fragmentation pathways.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination: X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and conformational details. Without single-crystal X-ray diffraction data, a precise and experimentally verified depiction of the solid-state structure of this compound cannot be constructed.
While information is available for the structurally related compound N-ethyl-2,2,2-trifluoroacetamide, the difference in the functional group—an acetamide (B32628) versus an acetimidamide—precludes the direct application of its spectroscopic and crystallographic data to the target compound. The electronic and structural differences between an amide and an imidamide group would lead to significantly different mass spectral fragmentation and crystal packing.
The lack of available data for this compound suggests that it may be a compound that has not been extensively synthesized or characterized in the public domain. Therefore, the generation of a scientifically accurate article based on the requested advanced analytical techniques is not possible at this time.
Computational and Theoretical Chemistry Studies of N Ethyl 2,2,2 Trifluoroacetimidamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
While specific DFT studies on the reaction pathways and transition states of N-ethyl-2,2,2-trifluoroacetimidamide are not yet widely published, the methodology is well-established for similar compounds. For instance, DFT at the B3LYP/6-311G+(d,p) level of theory is commonly used to optimize molecular geometries and calculate vibrational frequencies. nih.gov Such calculations can elucidate the mechanisms of chemical reactions, identify intermediate structures, and determine the energy barriers associated with reaction pathways.
Molecular Orbital Analysis and Charge Distribution Calculations
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution and intramolecular interactions. nih.gov These calculations can reveal the electrophilic and nucleophilic sites within this compound, guiding the prediction of its chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable arrangements of its atoms. Furthermore, these simulations can model how the molecule interacts with other molecules, including solvents or biological macromolecules, by analyzing intermolecular forces.
In Silico Modeling for Structure-Reactivity Relationships and Synthetic Design
In silico modeling encompasses a range of computational techniques that can predict the properties and reactivity of molecules, aiding in the design of new synthetic routes.
Prediction of Reaction Outcomes and Selectivity
By understanding the electronic structure and reactivity of this compound through computational models, it is possible to predict the outcomes and selectivity of its reactions. For example, kinetic modeling can be used to predict the product distribution in reactions involving the compound. nih.gov
Optimization of Synthetic Conditions and Catalyst Design
Computational studies can also play a crucial role in optimizing the conditions for synthesizing this compound. By modeling the reaction mechanism, it may be possible to identify the most effective catalysts and reaction conditions (e.g., temperature, solvent) to maximize yield and purity.
Applications in Advanced Organic Synthesis and Materials Science Research
N-Ethyl-2,2,2-trifluoroacetimidamide as a Versatile Synthetic Synthon
This compound serves as a versatile synthon, or synthetic building block, for the construction of complex fluorinated molecules. Its utility stems from the combination of a highly electron-withdrawing trifluoromethyl group and the nucleophilic and basic nitrogen centers of the imidamide functional group. This unique arrangement of functional groups allows it to participate in a wide array of chemical transformations.
Development of Novel Fluorinated Building Blocks for Diverse Chemical Syntheses
The demand for novel fluorinated building blocks is driven by the significant impact that fluorine can have on the biological activity and material properties of organic compounds. merckmillipore.comalfa-chemistry.com this compound is a prime example of a value-added building block that introduces the trifluoromethyl group in a pre-functionalized form. tcichemicals.com Synthetic chemists utilize such synthons to bypass the often harsh and non-selective methods required for direct trifluoromethylation.
The presence of the CF3 group makes this imidamide and its derivatives valuable precursors for:
Pharmaceuticals: Approximately 30% of new drugs contain fluorine, which can enhance binding affinity, improve metabolic stability, and modulate bioavailability. merckmillipore.comnih.gov
Agrochemicals: Many modern herbicides and pesticides incorporate fluorine to improve efficacy and environmental persistence. merckmillipore.comalfa-chemistry.com
Advanced Materials: Fluorinated polymers and materials often exhibit high thermal stability, chemical resistance, and unique surface properties. alfa-chemistry.com
The reactivity of the imidamide moiety allows for its integration into larger molecular frameworks through reactions such as cyclocondensations, additions, and substitutions, making it a flexible tool for introducing the CF3 group into diverse chemical structures. nih.gov
Precursors for Architectures with Enhanced Structural Complexity
The construction of molecules with high structural complexity is a central goal of organic synthesis. This compound, with its multiple reaction sites, is an excellent starting point for building complex heterocyclic systems. The two nitrogen atoms of the imidamide group possess different steric and electronic environments, enabling selective reactions. For instance, it can react with bifunctional reagents to form a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. clockss.orge-bookshelf.de The strong electron-withdrawing nature of the trifluoromethyl group can also activate adjacent positions for nucleophilic attack, facilitating the formation of intricate molecular architectures. nih.gov
Design and Synthesis of Fluorinated Heterocycles with Tunable Properties
Fluorinated heterocycles are a critical class of compounds in drug discovery. nih.gove-bookshelf.de The incorporation of this compound into heterocyclic structures allows for the fine-tuning of their physicochemical properties to optimize them for specific biological applications.
Strategies for Modulating Lipophilicity and Metabolic Stability of Derivatives
A key challenge in drug design is optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The trifluoromethyl group plays a crucial role in this optimization process. mdpi.com
Lipophilicity: The CF3 group is significantly more lipophilic (fat-soluble) than a methyl group. mdpi.comresearchgate.net This increased lipophilicity can enhance a drug's ability to cross cell membranes and improve its absorption and distribution in the body. mdpi.com The Hansch lipophilicity parameter (π) for a CF3 group is approximately +0.88, indicating a substantial increase in hydrophobicity. mdpi.com
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidation by metabolic enzymes, such as cytochrome P450s. wikipedia.orgwikipedia.org This increases the metabolic stability of the drug, leading to a longer half-life and potentially allowing for less frequent dosing. mdpi.com
Interactive Table:
| Property | Effect of Trifluoromethyl Group Introduction | Rationale |
|---|---|---|
| Lipophilicity (LogP) | Increases | The CF3 group is hydrophobic and contributes favorably to partitioning into nonpolar environments. researchgate.netacs.org |
| Metabolic Stability | Increases | The high strength of the C-F bond prevents enzymatic oxidation at that site. mdpi.com |
| Bioavailability | Can be improved | Enhanced lipophilicity and metabolic stability often lead to better absorption and longer circulation time. researchgate.net |
Impact of Trifluoromethyl Substitution on Acidity, Dipole Moment, and Polarity of Derivatives
The electronic properties of the trifluoromethyl group profoundly influence the reactivity and intermolecular interactions of molecules derived from this compound.
Acidity: The CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. nih.govwikipedia.org This strong inductive effect withdraws electron density from the rest of the molecule, increasing the acidity of nearby protons, such as those on the imidamide nitrogens.
Dipole Moment and Polarity: The significant difference in electronegativity between carbon and fluorine creates strong C-F bond dipoles. The symmetrical nature of the CF3 group results in a large local dipole moment. This can influence how the molecule interacts with biological targets like proteins and enzymes, potentially leading to stronger binding through electrostatic or hydrogen bonding interactions. mdpi.com
Interactive Table:
| Parameter | Influence of Trifluoromethyl Group | Consequence for Derivatives |
|---|---|---|
| Acidity of N-H bonds | Increases | Alters reactivity and potential for hydrogen bonding as a donor. wikipedia.org |
| Basicity of Nitrogen Atoms | Decreases | Reduces the likelihood of protonation under physiological conditions. wikipedia.org |
| Molecular Dipole Moment | Increases | Affects solubility, crystal packing, and interactions with polar receptors. |
| Binding Interactions | Can be enhanced | Can participate in stronger electrostatic and hydrophobic interactions with biological targets. mdpi.com |
Exploration in Agrochemical and Advanced Material Research Scaffolds
The beneficial properties imparted by the trifluoromethyl group extend beyond pharmaceuticals into agrochemicals and materials science.
Agrochemicals: The introduction of CF3 groups into pesticides and herbicides is a well-established strategy to enhance their biological activity and stability. merckmillipore.com Building blocks like this compound are valuable for synthesizing new generations of crop protection agents with improved performance profiles.
Advanced Materials: Fluorinated compounds are known for their high thermal stability and hydrophobicity. Polymers and other materials synthesized using this compound could be investigated for applications requiring chemical resistance, low surface energy (non-stick coatings), or specific electronic properties. alfa-chemistry.com
Design of Novel Chemical Scaffolds for Agrochemical Innovation
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This principle is a cornerstone of modern agrochemical research, where the development of new and effective pesticides and herbicides is paramount. The trifluoromethyl group (-CF3) is of particular importance due to its high electronegativity, metabolic stability, and ability to increase the lipophilicity of a molecule, which can enhance its uptake and transport in target organisms.
This compound serves as a potential building block in the synthesis of more complex agrochemical candidates. The trifluoroacetimidamide functional group can be a precursor to various heterocyclic structures, which are common motifs in biologically active compounds. While extensive, publicly available research specifically detailing the large-scale application of this compound in commercial agrochemicals is limited, its structural components are of theoretical interest to medicinal and agrochemical chemists. The reactivity of the imidamide group allows for further chemical transformations, enabling the construction of diverse molecular architectures for biological screening.
Development of Specialized Materials with Fluorine-Enhanced Attributes
In the realm of materials science, the incorporation of fluorine is a well-established strategy for creating materials with unique and desirable properties. These can include enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Fluoropolymers, for instance, are known for their durability and low friction coefficients.
The potential application of this compound in this field lies in its use as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers or materials. The presence of the trifluoromethyl group can impart a high degree of hydrophobicity and thermal stability to the resulting material. Research in this area would likely focus on polymerization reactions involving the imidamide functionality or the modification of existing polymer backbones with this compound.
However, it is important to note that detailed research findings on the specific use of this compound for the development of specialized materials are not widely documented in publicly accessible scientific literature. The exploration of its potential in creating materials with fluorine-enhanced attributes remains a specialized and likely proprietary area of research and development.
Future Perspectives and Emerging Research Avenues for N Ethyl 2,2,2 Trifluoroacetimidamide
Development of Enantioselective and Diastereoselective Syntheses for Chiral Derivatives
The synthesis of single-enantiomer α-trifluoromethyl amines and their derivatives is a critical goal, as stereochemistry profoundly influences biological activity. nih.gov The majority of current methods rely on diastereoselective approaches using chiral reagents, such as nucleophilic additions to imines bearing a chiral auxiliary. nih.govwikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the structure to control the stereochemical outcome of subsequent reactions, after which it can be removed and recycled. wikipedia.orgsigmaaldrich.com
Future work on N-ethyl-2,2,2-trifluoroacetimidamide will likely focus on developing catalytic enantioselective methods to overcome the reliance on stoichiometric chiral auxiliaries. Research into chiral phosphoric acids and other organocatalysts has shown promise in the reduction of fluorinated ketimines and related compounds, offering pathways to chiral fluorinated amines with high enantioselectivity. nih.gov For instance, the development of rhodium-catalyzed asymmetric hydrogenation of α-trifluoromethylidene lactams has yielded chiral 2,2,2-trifluoroethyl lactams with up to 99.9% enantiomeric excess (ee). rsc.org Adapting such catalytic systems to the imidamide functional group of this compound or its derivatives could provide efficient access to a wide array of chiral building blocks.
The use of chiral auxiliaries remains a robust and versatile strategy, especially in the early phases of drug development. wikipedia.orgnih.gov Auxiliaries derived from amino acids, such as sulfur-based thiazolidinethiones, have demonstrated high diastereoselectivity in various transformations. scielo.org.mx Future research could explore the attachment of such auxiliaries to the this compound scaffold to direct stereoselective alkylation or addition reactions at a prochiral center.
Table 1: Potential Chiral Auxiliaries for Diastereoselective Synthesis
| Chiral Auxiliary | Type/Class | Potential Application | Expected Outcome |
|---|---|---|---|
| Evans Oxazolidinones | Oxazolidinone | Asymmetric alkylation of N-acylated derivatives | High diastereoselectivity in C-C bond formation |
| Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of derived amides | Predictable syn-addition products |
| Camphorsultam | Sulfonamide | Diels-Alder and aldol (B89426) reactions | Stereocontrolled cycloaddition and C-C bond formation |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, reproducibility, and efficiency. syrris.comnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or sensitive reactions involving fluorinated compounds. syrris.com
Automated synthesis platforms, which couple robotic systems with pre-filled reagent cartridges, can accelerate research by enabling rapid library generation and reaction optimization. syrris.comsigmaaldrich.com For a compound like this compound, an automated platform could be employed to explore a wide range of reaction conditions for its synthesis or to generate a library of derivatives with diverse substituents. nih.gov The integration of flow reactors with machine learning algorithms for real-time optimization is an emerging area that could dramatically shorten development timelines. syrris.com
Investigation of Sustainable and Biocatalytic Routes to Trifluoromethylated Imidamides
The principles of green chemistry, which aim to reduce waste and use less hazardous materials, are increasingly influencing the chemical industry. nih.govgctlc.org Research into sustainable synthetic routes for trifluoromethylated imidamides is focused on minimizing the use of harsh reagents and solvents and exploring the use of renewable feedstocks. nih.govrsc.org
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly attractive green chemistry approach. acsgcipr.org Enzymes operate under mild conditions (neutral pH, ambient temperature) and exhibit exceptional selectivity, often eliminating the need for protecting groups and reducing side product formation. acsgcipr.org While the direct enzymatic synthesis of this compound has not been reported, related biocatalytic methods hold significant promise. For example, imine reductases and amino acid dehydrogenases are used for the synthesis of chiral amines from imines and ketones. acsgcipr.org Similarly, amine transaminases can install amino groups onto carbonyl compounds. nih.govnih.gov
Future research could focus on discovering or engineering enzymes capable of catalyzing the formation of the imidamide functional group or the trifluoromethylation step. The screening of microbial genomes and the application of directed evolution could yield novel biocatalysts tailored for this purpose. nih.gov The successful use of Pseudomonas putida to convert industrial waste into valuable chemical intermediates demonstrates the potential of whole-cell biocatalysis in creating value from otherwise problematic substances. sciencedaily.com
Table 2: Comparison of Synthetic Approaches
| Approach | Key Advantages | Key Challenges |
|---|---|---|
| Traditional Synthesis | Well-established routes, versatile | Often requires harsh reagents, may produce significant waste |
| Flow Chemistry | Enhanced safety, scalability, precise control, automation | High initial equipment cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions, sustainable, low waste | Enzyme discovery and stability, limited substrate scope |
Exploration of Novel Catalytic Transformations Mediated by Imidamide Scaffolds
While much research focuses on the synthesis of this compound, its potential use as a mediator of chemical reactions is a compelling area for future exploration. The imidamide scaffold, with its combination of nitrogen and fluorine atoms, possesses unique electronic and steric properties that could be harnessed in catalysis.
The nitrogen atoms in the imidamide group can act as ligands, coordinating to metal centers to form novel organometallic catalysts. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group would significantly modulate the electronic properties of such a metal complex, potentially leading to unique reactivity or selectivity in transformations like hydrogenation, cross-coupling, or oxidation reactions. Bifunctional catalysts, where both the metal and the ligand participate in the reaction mechanism, are a powerful tool in synthesis, and imidamide-based ligands could be designed to operate within this framework. nih.gov
Furthermore, the imidamide functional group itself could participate directly in organocatalysis. The hydrogen-bonding capabilities and the potential for the scaffold to act as a Brønsted acid or base could be exploited to activate substrates in a variety of transformations. The development of multi-target directed ligands (MTDLs) in medicinal chemistry often involves combining different functional scaffolds to achieve a desired biological effect; a similar modular approach could be used to design imidamide-based catalysts. nih.gov
Computational Design and High-Throughput Screening for Next-Generation Imidamide-Based Compounds
The discovery of new molecules with desired properties can be dramatically accelerated by combining computational design with high-throughput screening (HTS). tdcommons.aiyoutube.com For this compound, these techniques can guide the synthesis of next-generation derivatives for applications in materials science, agrochemicals, and pharmaceuticals.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its properties or biological activity. nih.govnih.gov By building a QSAR model based on a library of imidamide derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. youtube.comnih.gov This data-driven approach minimizes trial-and-error and focuses resources on compounds with the highest probability of success.
High-throughput screening involves the rapid, automated testing of thousands or millions of compounds for a specific activity. tdcommons.aiufl.edu A library of derivatives based on the this compound scaffold could be screened against various biological targets or tested for specific material properties. nih.gov Advances in HTS technology, such as affinity-based screening using spectral shift technology, allow for the direct identification of binders to a target protein with a throughput of over 25,000 compounds per day, providing a powerful tool for early-stage drug discovery. genedata.com The combination of virtual screening to select candidates and HTS to test them physically creates a powerful discovery engine for novel imidamide-based compounds. nih.gov
Q & A
Q. What are the established synthetic routes for N-ethyl-2,2,2-trifluoroacetimidamide, and how can reaction conditions be optimized for high yields?
this compound can be synthesized via trifluoroacetimidoyl halide intermediates. For example, trifluoroacetimidoyl chlorides react with phosphorus reagents to form phosphonates under mild conditions (e.g., room temperature, dichloromethane solvent) . Optimization involves controlling stoichiometry and using catalysts like palladium for regioselective functionalization. Pd-catalyzed reactions with alkynes demonstrate enhanced regioselectivity due to the electron-withdrawing CF₃ group, which directs coupling to specific positions . Yields can be improved by using anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates.
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- NMR Spectroscopy : The CF₃ group produces distinct ¹⁹F NMR signals (e.g., δ -70 to -75 ppm) and splitting patterns. However, overlapping signals in ¹H NMR may require advanced techniques like COSY or HSQC for resolution .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 168.07 for C₄H₇F₃N₂O) .
- X-ray Crystallography : Structural confirmation is achieved via single-crystal X-ray diffraction, as demonstrated for related trifluoroacetamide derivatives (e.g., bond angles and torsion angles for the CF₃ group) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%) .
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the functionalization of this compound in Pd-catalyzed cross-coupling reactions?
The CF₃ group strongly influences regioselectivity by electronically deactivating the imidamide nitrogen. In Pd-catalyzed iminothiolation of alkynes, the CF₃ group directs coupling to the α-position of alkynes, minimizing β-isomer formation. Ligand selection (e.g., bulky phosphines) and solvent polarity (e.g., DMF) further enhance selectivity . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved when analyzing derivatives of this compound?
Discrepancies between experimental and predicted NMR data often arise from dynamic effects (e.g., rotational barriers in the CF₃ group). Solutions include:
- Variable-Temperature NMR : Lowering the temperature slows rotation, resolving splitting patterns .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO-d₆) stabilize specific conformers, simplifying spectra.
- Hybrid Methods : Combining experimental data with DFT calculations (e.g., GIAO method for ¹H/¹⁹F shifts) reconciles contradictions .
Q. What are the mechanistic insights into the reactivity of this compound in nucleophilic substitution reactions, particularly in the formation of phosphonate derivatives?
The electron-deficient imidamide nitrogen facilitates nucleophilic attack by phosphorus nucleophiles (e.g., trialkyl phosphites). Kinetic studies suggest a two-step mechanism: (1) rapid formation of a tetrahedral intermediate, followed by (2) slow elimination of chloride. The CF₃ group stabilizes the intermediate via inductive effects, accelerating the reaction rate . Steric hindrance from the N-ethyl group can be mitigated by using bulky phosphorus reagents (e.g., triisopropyl phosphite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
